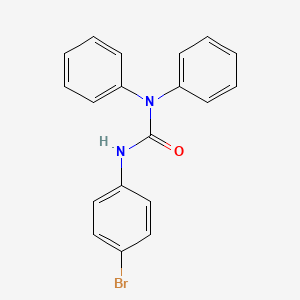

3-(4-Bromophenyl)-1,1-diphenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Bromophenyl)-1,1-diphenylurea” has been reported in the literature . For instance, a compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was synthesized and used as a key intermediate in the synthesis of heterocyclic liquid crystals . The synthesis involved free radical polymerization of the corresponding monomers .

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied . For example, the molecular structure of “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was synthesized and crystallized in the monoclinic system of P21/c space group .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been reported . For instance, a compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .

Scientific Research Applications

Crystal Structure and Material Properties

The study on the crystal structure of metobromuron, a phenylurea herbicide closely related to "3-(4-Bromophenyl)-1,1-diphenylurea," highlights its material properties. The crystal structure facilitates understanding of its interactions and stability, forming chains along the a-axis direction in the crystal. Such insights are crucial for designing better herbicides and understanding their environmental impact (Kang et al., 2015).

Sensing and Detection Applications

Research on 3-amino boron-dipyrromethene (3-amino BODIPY) derivatives, derived from a similar brominated compound, demonstrates the compound's utility in sensing applications. These derivatives serve as chemodosimetric sensors for ions like Hg2+ and as colorimetric and ratiometric sensors for F− ions, showing the potential of bromophenyl-based compounds in environmental monitoring and chemical sensing (Ganapathi et al., 2014).

Antipathogenic Activity

Thiourea derivatives containing bromophenyl show significant antipathogenic activity, especially against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications of these derivatives in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Photoluminescence and Electrochemical Applications

A series of 2,3-diphenylphenanthro[9,10-b]furans, involving bromophenyl derivatives, display intense blue fluorescence in solutions and solid states, indicating their use in organic light-emitting diodes (OLEDs) and other photoluminescent applications. Their high HOMO energy levels suggest potential in electrochemical applications as well (Kojima et al., 2016).

Biological Activities

Studies on nitrosubstituted acyl thioureas containing bromophenyl show promising biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. This broad spectrum of activity highlights the potential for these compounds in pharmaceutical applications and as biochemical tools (Tahir et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of these compounds .

Biochemical Pathways

For instance, they can increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury . They can also affect the cholinergic nervous system by reducing the activity of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine .

Result of Action

Similar compounds have shown potent activity against hiv-1 . They have also been found to reduce the level of AchE significantly, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles, often directed by targeting signals or post-translational modifications .

Properties

IUPAC Name |

3-(4-bromophenyl)-1,1-diphenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDIGTYUZUXOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2752138.png)

![3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B2752140.png)

![1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B2752141.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)